N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide

Description

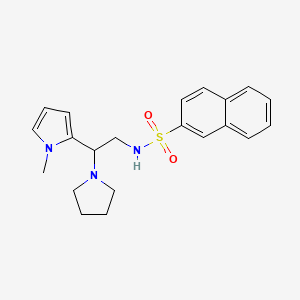

The compound N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide is a naphthalene sulfonamide derivative featuring a dual heterocyclic substituent system. Its structure comprises a naphthalene core linked to a sulfonamide group, with an ethyl chain modified by 1-methylpyrrole and pyrrolidine moieties at the central carbon (Figure 1).

Properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-23-12-6-9-20(23)21(24-13-4-5-14-24)16-22-27(25,26)19-11-10-17-7-2-3-8-18(17)15-19/h2-3,6-12,15,21-22H,4-5,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSOOYMBUKGUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole derivative. One common approach is the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate amine, followed by reduction and subsequent sulfonation. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Functionalization with Pyrrolidine and 1-Methylpyrrole Substituents

The ethyl-linked pyrrolidine and 1-methylpyrrole groups are introduced via Mannich-type reactions or nucleophilic substitutions :

-

Pyrrolidine incorporation : Reaction of naphthalene-2-sulfonamide with 1,4-dibromobutane in the presence of K₂CO₃ forms the pyrrolidine ring through cyclization .

-

1-Methylpyrrole attachment : A three-component reaction using para-amino sulfonamide, aldehyde derivatives (e.g., 1-methylpyrrole-2-carbaldehyde), and pyruvic acid in ethanol with trifluoroacetic acid (TFA) catalysis yields the substituted pyrrol-2-one intermediate .

Example reaction pathway :

-

Naphthalene sulfonamide + 1-methylpyrrole-2-carbaldehyde → Imine formation (TFA catalysis) .

-

Cyclization with pyruvic acid → Pyrrol-2-one intermediate.

Spectroscopic validation :

-

¹H NMR : Signals at δ 6.20–6.80 ppm (pyrrol-2-one protons), δ 2.50–3.20 ppm (pyrrolidine N–CH₂) .

-

¹³C NMR : Peaks at ~166 ppm (sulfonamide C=O), 62 ppm (pyrrolidine C–N) .

Derivatization and Biological Activity

The compound’s substituents influence its pharmacological properties:

-

Pyrrolidine modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to carbonic anhydrase isoforms .

-

Sulfonamide interactions : Stabilized by H-bonds with T199 and Q92 residues in enzyme active sites .

Comparative inhibitory activity :

| Derivative | Target Enzyme (IC₅₀, nM) | Key Interactions |

|---|---|---|

| Parent compound | hCA IX: 12.5 | H-bonds with Q92, vdW with V143 |

| Trifluoromethyl analog | hCA XII: 8.3 | Enhanced hydrophobic contacts |

Steric and Electronic Effects on Reactivity

-

Pyrrolidine stereochemistry : The (R)-enantiomer of analogs shows superior enzymatic inhibition due to optimal alignment of the sulfonamide group with polar active-site pockets .

-

1-Methylpyrrole : Electron-donating effects increase nucleophilicity at the ethyl linker, facilitating further alkylation .

Thermodynamic data :

Degradation Pathways

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for various therapeutic applications:

Antibacterial Activity

Research indicates that compounds with sulfonamide moieties often display significant antibacterial properties. Studies have shown that N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study Example :

- Objective : Evaluate the antibacterial efficacy.

- Methodology : Disk diffusion method against multiple bacterial strains.

- Results : Significant zones of inhibition were observed, suggesting its potential as an antibacterial agent.

Enzyme Inhibition

The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The findings suggest strong inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Case Study Example :

- Objective : Assess the compound's effect on AChE.

- Methodology : Enzyme assays to measure IC50 values.

- Results : An IC50 value of 0.63 µM was recorded, indicating potent enzyme inhibition.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of BRCA-deficient cancer cells. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), essential for DNA repair in cancer cells.

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Enzyme | Methodology | Results |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Disk diffusion | Significant zones of inhibition |

| Enzyme Inhibition | Acetylcholinesterase | Enzyme assays | IC50 = 0.63 µM |

| Anticancer | BRCA-deficient cancer cells | In vitro proliferation assay | Inhibition of cell proliferation |

Mechanism of Action

When compared to similar compounds, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide stands out due to its unique structural features and potential applications. Similar compounds may include other sulfonamide derivatives or pyrrole-based molecules, but the specific arrangement of functional groups in this compound provides distinct advantages in terms of reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs identified in the literature:

Table 1: Structural and Functional Comparison

*Molecular weights are calculated or estimated based on structural data.

Key Insights

Core Structure Differences: The target compound’s naphthalene sulfonamide core distinguishes it from carboxamide (SzR-109) and benzamide (369652-13-1) analogs. Compound 2g () incorporates a benzenesulfonamide with a bulky tetramethylpiperidine group, which may reduce conformational flexibility compared to the target’s pyrrolidine substituent .

Substituent Effects :

- The target’s pyrrolidine and 1-methylpyrrole substituents balance lipophilicity and hydrogen-bonding capacity. In contrast, SzR-109’s morpholine group introduces polarity, possibly altering cellular uptake .

- 369652-13-1 () includes a hydroxyethyl group, increasing hydrophilicity but sacrificing the sulfonamide’s strong hydrogen-bonding ability .

Synthetic Considerations :

- Compound 2g () was synthesized in 43% yield, suggesting steric hindrance from its substituents may complicate synthesis. The target compound’s less bulky pyrrolidine and pyrrole groups could improve synthetic efficiency .

Biological Activity :

- Only SzR-109 () has documented biological activity (stimulation of U937 cells), highlighting the role of carboxamide cores in modulating immune responses. The target compound’s sulfonamide core and substituents may confer distinct activity profiles, warranting further investigation .

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide core, which is known for its diverse biological activities. The presence of pyrrole and pyrrolidine rings contributes to its pharmacological profile, enhancing interactions with various biological targets.

1. Antioxidant Activity

Naphthalene sulfonamides have been identified as radical scavengers, exhibiting antioxidant properties in the presence of peroxyl radicals. This activity suggests potential therapeutic applications in oxidative stress-related conditions .

2. Inhibition of Carbonic Anhydrases

Recent studies have highlighted sulfonamide derivatives as effective inhibitors of carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes. The compound's structure allows it to interact with the active sites of bacterial CAs, leading to significant inhibition . This mechanism is particularly relevant in the context of developing treatments for bacterial infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the naphthalene and pyrrole moieties significantly influence biological activity. For instance, substituents on the naphthalene ring can enhance binding affinity to target proteins, while variations in the pyrrole structure can affect solubility and bioavailability .

| Structural Feature | Influence on Activity |

|---|---|

| Naphthalene Substituents | Increased binding affinity to CAs |

| Pyrrole Modifications | Altered solubility and potency |

Antimicrobial Activity

A study evaluating various sulfonamide derivatives, including those similar to this compound, demonstrated potent activity against multidrug-resistant bacterial strains. The compound exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant pathogens .

Anti-inflammatory Effects

Research has shown that compounds with a similar sulfonamide structure can modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This suggests that this compound may also possess anti-inflammatory properties, warranting further investigation .

Research Findings

Recent investigations into the biological activity of sulfonamide derivatives have revealed promising results:

- Antioxidant Studies : Compounds demonstrated significant radical scavenging activity, contributing to their potential use in oxidative stress-related diseases.

- Enzyme Inhibition : Effective inhibition of carbonic anhydrases was noted, with some derivatives showing improved selectivity and potency compared to traditional inhibitors like acetazolamide .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide?

Methodological Answer:

The synthesis involves two primary steps: (1) preparing the naphthalene-2-sulfonamide core and (2) functionalizing the ethyl linker with pyrrolidine and 1-methylpyrrole groups.

- Core Synthesis : Start with naphthalene-2-sulfonyl chloride (CAS 93-11-8), reacting it with ammonia or a primary amine to form the sulfonamide. Ensure anhydrous conditions and use triethylamine as a base to neutralize HCl byproducts .

- Ethyl Linker Functionalization : Use a nucleophilic substitution reaction. For example, react 2-chloroethylamine derivatives with 1-methylpyrrole-2-carboxylic acid esters, followed by coupling with pyrrolidine. Monitor progress via TLC (n-hexane:ethyl acetate = 9:1) and purify via column chromatography .

Basic: How can the molecular conformation and crystallinity of this compound be validated experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard for conformational analysis.

- Crystallization : Recrystallize from dichloromethane via slow evaporation.

- Key Parameters : Analyze dihedral angles between the naphthalene ring, pyrrolidine, and 1-methylpyrrole groups. Compare bond lengths/angles with literature values (e.g., S–N bonds: 1.63–1.65 Å; C–S bonds: 1.76–1.78 Å) .

- Hydrogen Bonding : Identify N–H⋯O and C–H⋯π interactions to explain packing efficiency .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide-pyrrole hybrids?

Methodological Answer:

Contradictions often arise from stereochemical variations or impurity profiles.

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IC column) to separate enantiomers. Compare activity of isolated isomers in assays .

- Impurity Profiling : Employ LC-MS to detect byproducts (e.g., unreacted naphthalene-2-sulfonyl chloride or hydrolyzed intermediates). Refer to USP guidelines for acceptance criteria (<0.1% for any unspecified impurity) .

- Structural-Activity Relationship (SAR) : Synthesize analogs with modified pyrrolidine substituents and test in standardized anti-inflammatory assays (e.g., COX-2 inhibition) .

Advanced: What in vivo models are appropriate for evaluating systemic toxicity of this compound?

Methodological Answer:

Refer to ATSDR’s inclusion criteria (Table B-1, ):

| Parameter | Recommended Model |

|---|---|

| Species | Rats (Sprague-Dawley) or Mice (B6C3F1) |

| Route | Oral (gavage) or Intraperitoneal |

| Endpoints | Hepatic (ALT/AST levels), Renal (BUN/creatinine), Hematological (RBC/WBC counts) |

- Dose Optimization : Conduct a 14-day subacute study with escalating doses (10–500 mg/kg). Use histopathology to assess organ-specific effects .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Retention time: ~8.2 min .

- TLC : Spot on silica gel 60 F254 plates; develop with chloroform:methanol (9:1). Rf ≈ 0.45 .

- Stability Testing : Store at -20°C under nitrogen. Assess degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on sulfonamide’s interaction with Arg120 and Tyr355 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Validate with RMSD (<2.0 Å) and RMSF plots .

- ADMET Prediction : Use SwissADME to predict permeability (LogP ≈ 3.2) and CYP450 inhibition .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing anti-inflammatory activity?

Methodological Answer:

- Analog Library : Synthesize derivatives with:

- Varied alkyl groups on pyrrolidine (e.g., ethyl, isopropyl).

- Substituents on the naphthalene ring (e.g., Cl, NO2 at position 1).

- Assay Design :

- In Vitro : COX-1/COX-2 inhibition (ELISA), NO production in RAW 264.7 macrophages.

- In Vivo : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg) .

- Data Analysis : Use PCA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values .

Basic: What safety precautions are critical during handling due to naphthalene derivatives’ toxicity?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a respirator (NIOSH-approved for organic vapors).

- Ventilation : Use fume hoods for synthesis/storage. Monitor airborne concentrations via OSHA Method 1007 .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA Code D001) .

Advanced: How to address low yield in the final coupling step of the synthesis?

Methodological Answer:

- Optimization Variables :

- Byproduct Identification : Use GC-MS to detect unreacted propargyl bromide or pyrrolidine intermediates .

Basic: What spectroscopic techniques confirm the identity of the synthesized compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.